molecular formula C10H9FN2O3 B8568976 1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one CAS No. 1003858-67-0

1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one

Cat. No. B8568976
M. Wt: 224.19 g/mol
InChI Key: ZGABOYWWJJZKFR-UHFFFAOYSA-N
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Patent
US07781591B2

Procedure details

Treatment of 1-(4-fluoro-2,3-dihydro-indol-1-yl)-ethanone, prepared from 4-fluoroindole (See e.g., EP 0645385A1), with concentrated H2SO4 and fuming HNO3 in glacial acetic acid gave 1-(4-fluoro-5-nitro-2,3-dihydro-indol-1-yl)-ethanone. Deprotection of the acetyl group with Na2S in aqueous ethanol provided 4-fluoro-5-nitro-2,3-dihydro-1H-indole, which was treated with 2,3-dicyano-5,6-dichloro-parabenzoquinone (DDQ) to provide 4-fluoro-5-nitroindole. A subsequent hydrogenation over Pd/C gave 5-amino-4-fluoroindole.
Quantity
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reactant
Reaction Step One
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reactant
Reaction Step One
Name
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reactant
Reaction Step One
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solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][N:6]2[C:11](=[O:13])[CH3:12].FC1C=CC=C2C=1C=CN2.OS(O)(=O)=O.[N+:29]([O-])([OH:31])=[O:30]>C(O)(=O)C>[F:1][C:2]1[C:10]([N+:29]([O-:31])=[O:30])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][N:6]2[C:11](=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2CCN(C2=CC=C1)C(C)=O
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Quantity
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Type
reactant
Smiles
FC1=C2C=CNC2=CC=C1
Name
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Type
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Smiles
OS(=O)(=O)O
Name
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reactant
Smiles
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Name
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Type
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Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C2CCN(C2=CC=C1[N+](=O)[O-])C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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